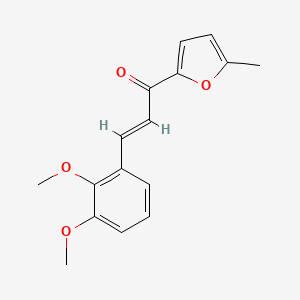![molecular formula C12H20ClNO2S B6319855 1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride CAS No. 1047620-79-0](/img/structure/B6319855.png)
1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H20ClNO2S. This compound is known for its unique structure, which includes a methylamino group, an ethoxy group, and a phenylthio group attached to a propanol backbone. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloroethanol with methylamine to form 2-(methylamino)ethanol. This intermediate is then reacted with 3-chloropropanol in the presence of a base to form 1-[2-(Methylamino)ethoxy]-3-chloropropanol. Finally, the chloropropanol derivative is reacted with thiophenol under basic conditions to yield the desired product, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Amino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride
- 1-[2-(Methylamino)ethoxy]-3-(phenylsulfonyl)propan-2-ol hydrochloride
- 1-[2-(Methylamino)ethoxy]-3-(phenylthio)butan-2-ol hydrochloride
Uniqueness
1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride is unique due to
Properties
IUPAC Name |
1-[2-(methylamino)ethoxy]-3-phenylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S.ClH/c1-13-7-8-15-9-11(14)10-16-12-5-3-2-4-6-12;/h2-6,11,13-14H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJJQRBSPQZNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC(CSC1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)
amine hydrochloride](/img/structure/B6319798.png)
![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride](/img/structure/B6319812.png)

![2-(4-Ethylphenyl)benzo[d]thiazole](/img/structure/B6319822.png)


![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)
![2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6319857.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide hydrochloride](/img/structure/B6319865.png)



